Tellurium, diethenyl-
Description
Properties
CAS No. |
63000-06-6 |
|---|---|
Molecular Formula |
C4H6Te |
Molecular Weight |
181.7 g/mol |
IUPAC Name |
ethenyltellanylethene |
InChI |
InChI=1S/C4H6Te/c1-3-5-4-2/h3-4H,1-2H2 |
InChI Key |
PVCMTBIXZVRYGC-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Te]C=C |
Origin of Product |
United States |
Synthetic Methodologies for Diethenyltellurium and Its Analogues
General Strategies for the Formation of Carbon-Tellurium Bonds in Vinylic SystemsCurrent time information in Bangalore, IN.scielo.brbeilstein-journals.org
The synthesis of vinylic tellurides, including diethenyltellurium, is pivotal for their application as precursors to other reactive organometallics and for their role in cross-coupling reactions. beilstein-journals.orgresearchgate.net The formation of the carbon-tellurium bond in these sp²-hybridized systems can be achieved through several primary strategies. These include the direct addition of tellurium-hydride species across unsaturated bonds, the transfer of a vinyl group from another metal to tellurium (transmetallation), the attack of a nucleophilic vinyl species on an electrophilic tellurium reagent, and radical-mediated processes. Current time information in Bangalore, IN.scielo.brbeilstein-journals.org The choice of method depends on the desired stereochemistry, the available starting materials, and the functional group tolerance required. Vinylic tellurides are noted for their stereochemical stability compared to their selenium analogues, which isomerize more readily. scielo.brscielo.br
Hydrotelluration of Alkynes and Related Unsaturated Substratesbeilstein-journals.org
Hydrotelluration, the addition of a Te-H bond across a carbon-carbon triple bond, is a prominent and highly stereoselective method for preparing vinylic tellurides. A distinguishing feature of this reaction is its consistent anti-addition mechanism, which exclusively yields Z-vinylic tellurides. scielo.brscielo.brscielo.br This stereochemical outcome is in direct contrast to many other hydrometallation reactions, such as hydrostannylation or hydrozirconation, which typically proceed via syn-addition to give E-products. scielo.br
Several systems can be employed to generate the necessary hydrotellurating agent in situ. A common method involves the reduction of elemental tellurium with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). scielo.br Another approach utilizes organotellurium precursors, such as the reduction of diorgano ditellurides with NaBH₄. scielo.br To circumvent issues with two-phase systems, a newer method involves inserting elemental tellurium into a carbon-lithium bond, followed by protonation with ethanol or water to generate the hydrotellurating species. scielo.brscielo.br
The reaction is applicable to a wide range of alkynes, including terminal, internal, and those conjugated with aryl or other unsaturated groups. scielo.br Bis-vinylic tellurides can be prepared by reacting monosubstituted alkynes with a hydrotellurating system derived from elemental tellurium and sodium borohydride. scielo.br
| Alkyne Substrate | Tellurium Source/Reagent | Conditions | Product | Yield | Stereochemistry |
|---|---|---|---|---|---|
| Phenylacetylene | n-BuTeH (from n-BuTeLi + H⁺) | THF, deoxygenated | (Z)-Phenyl(2-phenylvinyl)telluride | Good | Z |
| 1-Octyne | Te⁰ / NaBH₄ | EtOH / aq. NaOH | (Z)-1-Octenyl butyl telluride | Mixture of regioisomers | Z (major) |
| 1,4-Diphenylbutadiyne | ArTeH | Not specified | Vinylic telluride | Good | Z |
| Propargyl alcohol | ArTeH | Not specified | (Z)-3-Hydroxy-1-propenyl aryl telluride | Varies | Z |
Transmetallation Approaches Involving OrganotelluridesCurrent time information in Bangalore, IN.beilstein-journals.org
Transmetallation is a powerful process in organometallic chemistry involving the transfer of a ligand from one metal to another. wikipedia.org In the context of vinylic telluride synthesis, this typically involves the reaction of a vinyl organometallic compound (e.g., vinyllithium (B1195746) or vinyl-Grignard) with an electrophilic tellurium species. This approach allows for the creation of C(sp²)-Te bonds from pre-formed vinylmetallic reagents.
Conversely, and more commonly discussed, is the transmetallation of vinylic tellurides themselves, where the tellurium moiety is exchanged for a different metal. scielo.br Vinylic tellurides readily undergo tellurium-lithium exchange with organolithium reagents like n-butyllithium, producing Z-vinyllithiums with complete retention of the double-bond stereochemistry. beilstein-journals.org These resulting vinyllithium species can be trapped with various electrophiles or undergo further transmetallation to form other synthetically useful reagents like vinylcuprates or vinylstannanes. beilstein-journals.orgscielo.br
The synthesis of organotellurides via transmetallation is also well-documented, particularly using organomercury precursors. ekb.eg For example, arylmercuric(II) chlorides can react with tellurium tetrabromide (TeBr₄) to yield aryltellurium(IV) tribromides, demonstrating the transfer of an organic group from mercury to tellurium. ekb.eg This principle can be extended to vinylic systems.
Electrophilic Telluration Pathwaysscielo.brbeilstein-journals.org
Electrophilic telluration involves the addition of an electrophilic tellurium species to an unsaturated carbon-carbon bond. Tellurium tetrahalides, such as tellurium tetrachloride (TeCl₄), are effective reagents for this purpose. scielo.brmdpi.com The reaction of TeCl₄ with acetylene (B1199291) proceeds via a stereospecific anti-addition to yield (E,E)-bis(2-chlorovinyl)tellurium dichloride. mdpi.com This adduct serves as a valuable precursor for further transformations. For instance, reduction of this compound can yield (E,E)-bis(2-chlorovinyl) telluride. mdpi.com
This method provides a direct route to functionalized divinyl telluride analogues with defined stereochemistry. The regioselectivity and stereoselectivity of the addition are influenced by the substituents on the alkyne. mdpi.com
Another important electrophilic pathway is tellurocyclofunctionalization. In this reaction, an electrophilic tellurium reagent adds to an alkene or alkyne that has a suitably positioned internal nucleophile. scielo.br This leads to the formation of cyclic ethers or lactones, with the tellurium atom remaining attached to the carbon skeleton, often exocyclic to the newly formed ring. scielo.bracs.org
Radical-Mediated Vinylic Telluride SynthesisCurrent time information in Bangalore, IN.
The relatively weak carbon-tellurium bond makes organotellurium compounds amenable to radical chemistry. researchgate.net Vinylic tellurides can be synthesized through the radical addition of tellurium-containing compounds to alkynes. Photoinduced reactions are a common way to initiate these processes. For example, the photoinduced radical addition of diaryl ditellurides to terminal alkynes can afford thiotelluration or selenotelluration products when performed with mixed dichalcogenide systems. researchgate.net In these reactions, a highly reactive chalcogeno radical attacks the terminal position of the alkyne, followed by capture of the resulting vinyl radical. researchgate.net
Organotellurium-mediated radical polymerization (TERP) is another area where radical C-Te bond formation is central. tcichemicals.com While focused on polymer synthesis, the underlying principle involves the controlled addition of telluride-based chain transfer agents across vinyl monomers, demonstrating the versatility of radical-based C-Te bond formation. tcichemicals.com
Organometallic Reagent-Based Synthesis of Diethenyltellurium Precursorsbeilstein-journals.orgscielo.brrsc.orgtandfonline.comresearchgate.net
Organometallic reagents are fundamental to the synthesis of diethenyltellurium and its precursors, acting as strong bases, nucleophiles, or components of catalytic systems. uniurb.itmt.com One of the most direct synthetic routes to divinyl telluride involves the reaction of elemental tellurium with acetylene. mdpi.comresearchgate.net This reaction can be carried out in a superbasic system or specialized aqueous systems like KOH-SnCl₂-H₂O, which facilitates the formation of the vinyl-tellurium bond. researchgate.net
Organolithium reagents are crucial for preparing nucleophilic tellurium species. wikipedia.org For example, reacting elemental tellurium with an alkyllithium (like n-BuLi) generates a lithium organotellurolate (RTeLi). scielo.brrsc.org This nucleophile can then be used in subsequent reactions. The reaction of vinyllithium or vinyl-Grignard reagents with tellurium halides (e.g., TeBr₄) is a standard method for forming the vinyl-tellurium bond through a nucleophilic substitution/transmetallation pathway. scielo.brsolubilityofthings.com
| Reactants | Conditions | Intermediate Product | Final Product (after reduction) | Stereochemistry |
|---|---|---|---|---|
| Acetylene + TeCl₄ | Benzene, 12-14 atm, 20-40 °C | (E,E)-bis(2-chlorovinyl)tellurium dichloride | (E,E)-bis(2-chlorovinyl) telluride | E,E |
Functionalization and Derivatization of Diethenyltellurium ScaffoldsCurrent time information in Bangalore, IN.
A key aspect of the chemistry of vinylic tellurides is the ability to perform chemical modifications on other parts of the molecule while leaving the carbon-tellurium bond and the vinylic scaffold intact. The stability of the C(sp²)-Te bond towards various reagents allows for the functionalization of side chains attached to the vinylic system. researchgate.net
Emerging Green Chemistry Approaches in Vinylic Organotellurium Synthesis
The development of synthetic methodologies in organic chemistry is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste minimization. In the field of organotellurium chemistry, and specifically in the synthesis of vinylic derivatives like diethenyltellurium, these principles are being applied through innovative techniques such as microwave-assisted synthesis, the use of environmentally benign solvents, and catalyst-free reactions.
The application of green chemistry to the synthesis of vinylic organotellurium compounds aims to address the limitations of traditional methods, which often rely on hazardous reagents and solvents. researchgate.netdergipark.org.tr Emerging strategies focus on improving the sustainability of these synthetic routes without compromising the efficiency and selectivity of the reactions. acs.orgrsc.org
One of the key areas of development is the use of alternative energy sources to promote reactions. Microwave irradiation, for instance, has been shown to significantly reduce reaction times and, in some cases, improve yields in the synthesis of organochalcogenides. researchgate.netijnrd.org This technique allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts. ijnrd.org While direct microwave-assisted synthesis of diethenyltellurium from acetylene and a tellurium source is an area of ongoing research, the application of microwaves in related C-Te bond-forming reactions suggests its potential for this specific synthesis. researchgate.netresearchgate.net
Another significant green approach is the replacement of conventional volatile organic solvents with more environmentally friendly alternatives. Polyethylene glycol (PEG) has emerged as a promising green solvent for the synthesis of divinyl tellurides. mdpi.com PEG is non-toxic, biodegradable, and recyclable, making it an attractive medium for conducting organometallic reactions. mdpi.com The synthesis of (Z,Z)-divinyl tellurides has been successfully achieved with high selectivity in PEG-400, demonstrating the viability of this solvent for creating vinylic organotellurium compounds. mdpi.com
Furthermore, the development of catalyst- and solvent-free reaction conditions represents a major advancement in green organotellurium chemistry. sorbonne-universite.frrsc.org For example, the addition of secondary phosphine (B1218219) sulfides to divinyl telluride has been achieved under solvent- and catalyst-free conditions, highlighting the potential for atom-economical and waste-free synthetic routes. sorbonne-universite.fr Ball milling is another solvent-free technique that is gaining traction in organic synthesis and holds promise for the preparation of organotellurium compounds. rsc.org
Ultrasound-assisted synthesis is another green technique that relies on the mechanical effects of acoustic cavitation to induce chemical reactions. numberanalytics.combeilstein-journals.orglew.ro This method can lead to enhanced reaction rates and yields and is often performed at ambient temperature, thus reducing energy consumption. numberanalytics.comuniv-ovidius.ro The application of ultrasound has been explored in various organic syntheses and its extension to the synthesis of vinylic tellurides is a promising avenue for green chemistry. numberanalytics.comresearchgate.net
The hydrotelluration of alkynes is a fundamental method for preparing Z-vinylic tellurides with high stereoselectivity. scite.aigrafiati.com Greener variations of this reaction are being explored, for example, by using more benign reducing agents or by performing the reaction in greener solvent systems. researchgate.netnih.gov
The following table summarizes research findings on the green synthesis of divinyl telluride analogues, highlighting the reaction conditions and outcomes.
Table 1: Green Synthetic Approaches to Divinyl Telluride Analogues
| Alkyne Substrate | Tellurium Source | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,5-Dimethoxyphenylacetylene | Te⁰ / NaBH₄ / NaOH | PEG-400, 90 °C, 5 h | Bis(3,5-dimethoxystyryl) telluride | 83 | mdpi.com |
| Phenylacetylene | Te⁰ / NaBH₄ / NaOH | PEG-400, 60 °C, 5 h | (Z,Z)-Bis(styryl) telluride | Not specified | mdpi.com |
Reactivity and Mechanistic Investigations of Diethenyltellurium
Stereochemical Aspects of Reactions with Diethenyltellurium
A defining feature of the reactivity of diethenyltellurium and related vinylic tellurides is the high degree of stereocontrol observed in many of their reactions. researchgate.net As noted previously, key transformations such as the tellurium-lithium exchange and various cross-coupling reactions proceed with retention of the double bond's configuration. scielo.brscielo.brd-nb.info
This stereospecificity is of significant importance for synthetic chemistry, as it allows for the creation of stereochemically defined products. researchgate.net Theoretical calculations on divinyl telluride have provided insight into this phenomenon. rsc.org The stereospecificity of geminal (²J(Te,H)) and vicinal (³J(Te,H)) tellurium-proton coupling constants is attributed to the orientational lone pair effect of the tellurium atom. rsc.org This effect, where the non-bonding electron pair on the tellurium atom influences the electronic environment and thus the reaction pathway, is crucial for stereochemical outcomes in organotellurium chemistry. rsc.org The ability to preserve the (E) or (Z) geometry of the vinyl group throughout a reaction sequence makes diethenyltellurium a valuable tool for stereoselective synthesis. scielo.br
Advanced Spectroscopic Characterization of Diethenyltellurium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For diethenyltellurium, multinuclear NMR experiments, including ¹H, ¹³C, and ¹²⁵Te, are invaluable for confirming its molecular structure and understanding the electronic interplay between the tellurium atom and the vinyl groups.
The ¹H NMR spectrum of diethenyltellurium is expected to be characteristic of a symmetrically substituted vinyl system. The three protons on each vinyl group are chemically distinct, leading to a complex splitting pattern. Due to the lack of specific experimental data in the cited literature for diethenyltellurium, the following table presents expected chemical shifts (δ) and coupling constants (J) based on the analysis of similar vinyl-containing organometallic compounds.
The vinyl protons would constitute an AMX spin system, with HA and HB being the terminal geminal protons and HX being the proton directly attached to the same carbon as the tellurium atom.
HX is expected to appear as a doublet of doublets due to coupling with both HA (trans) and HB (cis).
HA should also be a doublet of doublets, coupling to HX (trans) and HB (geminal).
HB will present as a doublet of doublets from coupling to HX (cis) and HA (geminal).
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| HX (-Te-CH=) | 6.5 - 7.5 | dd | ³Jtrans ≈ 15-18 Hz, ³Jcis ≈ 8-11 Hz |
| HA (=CH2, trans to Te) | 5.5 - 6.5 | dd | ³Jtrans ≈ 15-18 Hz, ²Jgem ≈ 1-3 Hz |
| HB (=CH2, cis to Te) | 5.0 - 6.0 | dd | ³Jcis ≈ 8-11 Hz, ²Jgem ≈ 1-3 Hz |
Note: The chemical shift and coupling constant values are estimates based on analogous vinyl compounds and general NMR principles, as specific experimental data for diethenyltellurium were not available in the surveyed literature.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -Te-C H= | 110 - 125 |
| =C H₂ | 125 - 140 |
Note: The chemical shift values are estimates based on the expected electronic environment and data from analogous compounds, pending experimental verification.
¹²⁵Te NMR spectroscopy is a highly sensitive probe of the electronic environment around the tellurium nucleus. The chemical shifts in ¹²⁵Te NMR span a very wide range, making this technique particularly useful for distinguishing between different types of organotellurium compounds. While experimental ¹²⁵Te NMR data for diethenyltellurium is scarce, a study on the synthesis of divinyl ditelluride reported a ¹²⁵Te chemical shift of 284 ppm for this related compound. researchgate.net This value can serve as a useful reference point. The chemical shift for diethenyltellurium is expected to be in the typical range for dialkyl or divinyl tellurides.
| Compound | ¹²⁵Te Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Divinyl ditelluride | 284 | researchgate.net |
| Diethenyltellurium (Expected Range) | 300 - 600 | N/A |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. For diethenyltellurium, the spectra would be dominated by the vibrations of the vinyl groups and the tellurium-carbon bonds.
The key expected vibrational modes include:
C-H stretching of the vinyl group, typically appearing above 3000 cm⁻¹.
C=C stretching , a characteristic band for alkenes, usually found around 1600 cm⁻¹.
C-H bending vibrations (in-plane and out-of-plane), which occur in the fingerprint region (below 1500 cm⁻¹).
Te-C stretching , which is expected at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| ν(=C-H) | 3050 - 3150 | Medium/Medium |
| ν(C=C) | 1580 - 1620 | Medium/Strong |
| δ(=CH₂) | 1400 - 1420 | Strong/Medium |
| γ(=C-H) | 900 - 1000 | Strong/Weak |
| ν(Te-C) | 480 - 550 | Strong/Strong |
Note: These are generalized frequency ranges for the specified functional groups. The exact positions and intensities would depend on the specific molecular geometry and symmetry of diethenyltellurium.
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a crystal structure for diethenyltellurium has not been reported. If suitable crystals could be grown, an X-ray diffraction study would reveal:
The C-Te-C bond angle , which would indicate the degree of steric and electronic influence of the vinyl groups.
The Te-C bond lengths .
The conformation of the vinyl groups relative to each other.
The nature of any intermolecular interactions in the crystal lattice, which could involve weak Te···H or π-stacking interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For diethenyltellurium, the mass spectrum would be characterized by:
A molecular ion peak (M⁺) corresponding to the mass of the entire molecule. A key feature would be the distinctive isotopic pattern of tellurium, which has several naturally occurring isotopes.
Fragment ions resulting from the cleavage of bonds upon ionization. Common fragmentation pathways would likely include:
Loss of a vinyl radical (•CH=CH₂) to give a [Te(CH=CH₂)]⁺ fragment.
Cleavage of both tellurium-carbon bonds.
Rearrangement reactions.
| Fragment Ion | Formula | Expected m/z (for ¹³⁰Te) | Comment |
|---|---|---|---|
| Molecular Ion | [C₄H₆Te]⁺ | 184 | Will exhibit the characteristic isotopic pattern of Tellurium. |
| Loss of vinyl radical | [C₂H₃Te]⁺ | 157 | Represents cleavage of one Te-C bond. |
| Tellurium ion | [Te]⁺ | 130 | Represents cleavage of both Te-C bonds. |
| Vinyl cation | [C₂H₃]⁺ | 27 | Likely a low-intensity fragment. |
Note: The m/z values are calculated using the most abundant isotope of tellurium, ¹³⁰Te. The actual spectrum would show a cluster of peaks for each tellurium-containing fragment corresponding to the natural isotopic abundance of Te.
Other Advanced Spectroscopic Techniques for Electronic and Molecular Characterization of Diethenyltellurium
Advanced spectroscopic methods beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are crucial for a comprehensive understanding of the electronic structure and molecular properties of organotellurium compounds such as diethenyltellurium. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy provide valuable insights into core-level electron binding energies and electronic transitions within the molecule.
X-ray Photoelectron Spectroscopy (XPS)
The primary XPS region of interest for tellurium-containing compounds is the Te 3d core level. This region displays two characteristic spin-orbit split peaks, Te 3d₅/₂ and Te 3d₃/₂. The binding energy of these peaks is sensitive to the chemical environment and oxidation state of the tellurium atom.
For elemental tellurium (Te⁰), the Te 3d₅/₂ peak typically appears at a binding energy of approximately 573.0 eV. thermofisher.com When tellurium is in a higher oxidation state, such as in tellurium oxide (TeO₂), this peak shifts to a higher binding energy, around 576.3 eV, due to the increased positive charge on the tellurium atom. thermofisher.com In various metal tellurides, the Te 3d₅/₂ binding energy has been observed in the range of 572-574 eV.
In the context of diethenyltellurium, the tellurium atom is in a formal +2 oxidation state and is bonded to two carbon atoms of the vinyl groups. The electronegativity of the sp²-hybridized carbon atoms would influence the electron density around the tellurium atom, and thus its core-level binding energies. It is anticipated that the Te 3d binding energies for diethenyltellurium would be slightly higher than that of elemental tellurium but lower than that of highly oxidized tellurium species. The precise binding energies would provide insight into the charge distribution within the C-Te-C moiety.
Table 1: Representative Te 3d Binding Energies
| Chemical State | Te 3d₅/₂ Binding Energy (eV) | Te 3d₃/₂ Binding Energy (eV) |
| Elemental Tellurium (Te⁰) | ~573.0 | ~583.4 |
| Tellurium Oxide (TeO₂) | ~576.3 | ~586.7 |
| Metal Tellurides (e.g., ZnTe, CoTe₂) | ~572-574 | ~582-584 |
Note: The data in this table is based on elemental tellurium and inorganic tellurides. Specific experimental data for diethenyltellurium is not available in the cited sources.
UV-Vis Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an organotellurium compound like diethenyltellurium can reveal information about the electronic transitions involving the tellurium atom and the conjugated π-systems of the vinyl groups.
Specific UV-Vis spectral data for diethenyltellurium is not extensively documented in the available literature. However, the electronic absorption characteristics can be inferred from studies on analogous organotellurium compounds. Organotellurium compounds are known to be photosensitive and typically exhibit absorption in the UV-Vis region between 350 and 500 nm.
The electronic transitions in molecules like diethenyltellurium are expected to involve the non-bonding electrons on the tellurium atom (n electrons) and the π and π* orbitals of the vinyl groups, as well as the σ and σ* orbitals of the C-Te bonds. Potential electronic transitions could include:
n → σ : Excitation of a non-bonding electron from the tellurium atom to an antibonding σ orbital of a C-Te bond.
n → π : Excitation of a non-bonding electron from the tellurium atom to an antibonding π orbital of a vinyl group. This transition is often observed in compounds where a heteroatom with lone pairs is conjugated with a π-system.
π → π : Excitation of an electron from a bonding π orbital to an antibonding π orbital within the vinyl groups.
For comparison, diphenyl ditelluride (Ph₂Te₂) exhibits absorption bands around 300 nm and 397 nm, which have been attributed to nTe−π* and nTe−σ* transitions, respectively. While the phenyl groups in diphenyl ditelluride have a more extended π-system than the vinyl groups in diethenyltellurium, similar types of transitions are expected to occur. The position and intensity of the absorption maxima (λ_max) for diethenyltellurium would be influenced by the extent of conjugation between the tellurium lone pairs and the vinyl π-systems.
Table 2: Expected Electronic Transitions in Diethenyltellurium
| Type of Transition | Description | Expected Wavelength Region |
| n → σ | Excitation of a tellurium non-bonding electron to a C-Te antibonding orbital. | UV region |
| n → π | Excitation of a tellurium non-bonding electron to a vinyl group antibonding π* orbital. | UV-Vis region |
| π → π* | Excitation of an electron within the vinyl group's π-system. | UV region |
Note: The expected wavelength regions are general estimations based on the nature of the electronic transitions and data from analogous compounds. Specific experimental λ_max values for diethenyltellurium are not available in the cited sources.
Computational Chemistry and Theoretical Studies of Diethenyltellurium
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of diethenyltellurium from first principles. These methods model the behavior of electrons within the molecule, providing a detailed picture of its structure and reactivity.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. scielo.br DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For diethenyltellurium, DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.
| Parameter | Calculated Value |
| HOMO Energy | Typically in the range of -8.5 to -9.5 eV |
| LUMO Energy | Typically in the range of -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Approximately 8.0 eV |
Note: The specific values can vary depending on the chosen functional and basis set.
The shape of the HOMO in diethenyltellurium is expected to show significant electron density on the tellurium atom and the π-systems of the vinyl groups. The LUMO is likely to be a π* orbital distributed over the vinyl groups and the tellurium atom.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. For molecules containing heavy elements like tellurium, relativistic effects can become significant and may need to be incorporated into the calculations for accurate predictions.
High-level ab initio calculations can be used to refine the geometries and energies obtained from DFT methods, providing benchmark data for more computationally efficient approaches. These calculations are particularly valuable for studying systems where electron correlation effects are prominent.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving diethenyltellurium. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products, thereby gaining a detailed understanding of the reaction pathway.
For instance, the electrophilic addition to one of the vinyl groups of diethenyltellurium can be modeled to determine the structure and energy of the key transition state. The calculated activation energy provides a quantitative measure of the reaction rate. Computational studies can also shed light on the regioselectivity and stereoselectivity of such reactions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate the theoretical models. For diethenyltellurium, DFT and ab initio methods can be used to calculate various spectroscopic parameters.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in structural elucidation. Computational methods can predict the ¹H, ¹³C, and ¹²⁵Te NMR spectra of diethenyltellurium. The ¹²⁵Te chemical shift is particularly sensitive to the electronic environment around the tellurium atom, making it a powerful probe of molecular structure. researchgate.net
Vibrational Spectroscopy: The calculation of vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra of diethenyltellurium. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C-H stretches, C=C stretches, and C-Te stretches. For instance, the vinyltelluryl radical, which can be generated from divinyl ditelluride, has been characterized by IR and UV/Vis spectroscopy, with experimental data showing good agreement with DFT calculations at the UB3LYP/def2-QZVPP level. researchgate.net
| Spectroscopic Data | Predicted Values (Illustrative) |
| ¹H NMR (ppm) | Vinyl protons: ~5.0 - 6.5 |
| ¹³C NMR (ppm) | Vinylic carbons: ~110 - 130 |
| ¹²⁵Te NMR (ppm) | ~400 - 500 (relative to a standard) |
| Key IR Frequencies (cm⁻¹) | C=C stretch: ~1600, C-H stretch (vinyl): ~3000-3100, C-Te stretch: ~500-600 |
Note: These are representative values and the actual predicted shifts and frequencies will depend on the computational method and basis set used.
Reactivity and Selectivity Predictions
Computational models can be used to predict the reactivity and selectivity of diethenyltellurium in various chemical reactions. By calculating the energies of different possible reaction pathways, it is possible to determine the most likely products. For example, in a reaction with multiple potential sites for attack, the activation energies for each pathway can be compared to predict the regioselectivity.
The analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide qualitative predictions of reactivity. Regions of high electron density (negative electrostatic potential) are likely to be sites of electrophilic attack, while regions of low electron density (positive electrostatic potential) are susceptible to nucleophilic attack.
Molecular Dynamics Simulations of Diethenyltellurium Systems
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing for the observation of molecular conformations, solvent effects, and transport properties.
For diethenyltellurium, an MD simulation could be used to study its conformational flexibility, particularly the rotation around the C-Te bonds. By simulating diethenyltellurium in a solvent, it is possible to investigate solute-solvent interactions and their influence on the molecule's structure and dynamics. The trajectory from an MD simulation can also be used to calculate time-averaged properties, which can be compared with experimental data. While specific MD studies on diethenyltellurium are not abundant in the literature, the principles of MD simulations for organic molecules are well-established and can be readily applied to this system.
Applications of Diethenyltellurium in Advanced Materials Science
Tellurium-Containing Polymers and Macromolecules
The incorporation of tellurium into polymers is a strategy to impart unique properties, such as enhanced conductivity, high refractive index, and responsiveness to stimuli. researchgate.netresearchgate.net Diethenyltellurium, with its two vinyl functional groups, is a candidate monomer for the synthesis of such polymers.
Synthesis of Diethenyltellurium-Based Monomers for Polymerization
The availability of diethenyltellurium as a monomer is a prerequisite for its use in polymerization. Research has outlined synthetic routes to this compound. One notable method involves the direct reaction of elemental tellurium with acetylene (B1199291). researchgate.net Synthetic pathways to related vinyl tellurides often utilize nucleophilic and electrophilic tellurium species. researchgate.net For instance, the reaction of vinyl Grignard reagents with elemental tellurium, followed by air oxidation, can furnish divinyl ditellurides, which are closely related precursors. epa.gov Another approach involves the reaction of divinyl telluride with sodium in liquid ammonia, followed by oxidation, to yield divinyl ditelluride. researchgate.net While these methods provide access to diethenyltellurium and its derivatives, the literature specifically detailing its large-scale and high-purity production for polymerization applications is limited.
Table 1: Selected Synthetic Approaches to Vinyl Tellurium Compounds
| Product | Reactants | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Divinyl Ditelluride | Divinyl Telluride | Sodium in liquid ammonia, followed by air oxidation | 70% | researchgate.net |
| Divinyl Ditellurides | Vinyl Grignard Reagents, Elemental Tellurium | Air oxidation | 58-68% | epa.gov |
| Vinyl Alkyl Tellurides | Divinyl Ditellurides | Lithium aluminum hydride in THF or Lithium in liquid ammonia, followed by alkyl halides | 63-85% | epa.gov |
Polymerization Mechanisms (e.g., Ring-Opening Polymerization, Radical Polymerization)
Despite the presence of polymerizable vinyl groups in diethenyltellurium, a thorough investigation into its specific polymerization behavior is not extensively documented in the current scientific literature.
Ring-Opening Polymerization: This mechanism is generally not applicable to diethenyltellurium as it is not a cyclic monomer. Ring-opening polymerization is more relevant for tellurium-containing heterocycles. researchgate.netnih.gov
Radical Polymerization: The vinyl groups in diethenyltellurium suggest its potential susceptibility to radical polymerization. Organotellurium-mediated radical polymerization (TERP) is a controlled radical polymerization technique that utilizes organotellurium compounds as chain transfer agents to synthesize well-defined polymers. tcichemicals.comacs.orgtcichemicals.comoup.com This method offers versatility for various monomer families. tcichemicals.com However, specific studies detailing the homopolymerization or copolymerization of diethenyltellurium via this or other radical polymerization methods are not readily available. The synthesis of polymers from S-vinyl monomers, the sulfur analogues, has been explored, suggesting that chalcogen-containing vinyl monomers can be polymerized, though they may be prone to side reactions. rsc.org
Integration into Conjugated Polymer Systems for Optoelectronic Applications
The integration of tellurium into conjugated polymers, typically through tellurophene (B1218086) units, has been shown to red-shift optical absorption and enhance interchain electronic coupling, which are desirable properties for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgresearchgate.net These tellurophene-containing polymers are synthesized through various cross-coupling reactions, and it is possible to transform the tellurium atoms in a tellurophene-containing polymer into lithium atoms, creating a reactive polymer precursor for further functionalization. nih.gov However, there is a lack of specific research on the direct incorporation of diethenyltellurium as a monomer into conjugated polymer backbones for optoelectronic applications.
Applications in Emerging Technologies (e.g., Thermoelectrics, Semiconductors)
The unique properties of tellurium have made it a material of interest for emerging technologies.
Thermoelectrics: Tellurium and its compounds are known for their excellent thermoelectric properties. acs.org Research on tellurium-based thermoelectric materials often involves the creation of composites where tellurium is combined with conducting polymers. rsc.orgresearchgate.net This approach aims to leverage the high Seebeck coefficient of tellurium and the flexibility and low thermal conductivity of polymers. rsc.orgmdpi.commdpi.com
Semiconductors: Semiconducting polymers containing tellurium, particularly polytellurophenes, are being explored for applications in flexible electronics due to their favorable charge transport characteristics. acs.orgresearchgate.netyoutube.commdpi.com
While the broader field of tellurium-containing materials shows promise in these areas, there is currently no specific research that demonstrates the direct application of polymers synthesized from diethenyltellurium in thermoelectric or semiconductor devices.
Catalytic Applications of Diethenyltellurium and Its Derivatives
Diethenyltellurium as a Component in Organocatalysis
The use of organotellurium compounds in organocatalysis is an emerging area, with some studies highlighting their potential in various transformations. However, specific research into diethenyltellurium as an organocatalyst is not available in the current body of scientific literature.
Mechanistic Role in Catalytic Cycles
There are no published studies detailing the mechanistic role of diethenyltellurium in organocatalytic cycles. While the general reactivity of the carbon-tellurium bond is known, its specific involvement in activating substrates and facilitating bond-forming events in a catalytic manner has not been elucidated for this particular compound.
Influence on Reaction Enthalpy and Entropy of Activation
Data regarding the influence of diethenyltellurium on the enthalpy and entropy of activation in organocatalytic reactions is not available. Such thermodynamic studies are crucial for understanding the efficiency and feasibility of a catalyst, and this information is currently lacking for diethenyltellurium.
Diethenyltellurium as a Ligand in Transition Metal Catalysis
The application of organotellurium compounds as ligands for transition metals is a more established field. These ligands can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity. However, the specific use of diethenyltellurium as a ligand in transition metal-catalyzed reactions is not well-documented.
Coordination Chemistry with Transition Metals
While the coordination chemistry of various organotellurium ligands, particularly diaryl tellurides and telluroethers, with transition metals has been explored, there is a paucity of information on the coordination modes and structural characteristics of diethenyltellurium complexes. Understanding how the vinyl groups of diethenyltellurium interact with and coordinate to different metal centers is a prerequisite for its rational application in catalysis.
Ligand Design and Electronic Effects on Catalytic Activity
The electronic effects of ligands play a pivotal role in modulating the catalytic activity of transition metal complexes. The electron-donating or -withdrawing nature of a ligand can impact the electron density at the metal center, which in turn affects key steps in the catalytic cycle such as oxidative addition and reductive elimination. There are no specific studies that systematically investigate the electronic effects of diethenyltellurium as a ligand on the catalytic activity of transition metal complexes.
Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While some organotellurium compounds have been utilized in such reactions, there are no reports of diethenyltellurium or its transition metal complexes being employed as catalysts for these transformations. The potential of diethenyltellurium-ligated metal complexes to catalyze reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings remains an unexplored area of research.
Future Research Trajectories and Interdisciplinary Opportunities
Development of Novel Synthetic Routes to Diethenyltellurium and its Functionalized Analogues
Future research will prioritize the development of more efficient, scalable, and versatile synthetic methodologies for diethenyltellurium and its derivatives. While established routes exist, such as the reaction of tellurium with acetylene (B1199291), significant opportunities remain for improvement. iaea.orgresearchgate.net A key goal is to design pathways that offer greater control over the introduction of functional groups onto the vinyl moieties. This would enable the synthesis of a diverse library of tailored analogues with specific electronic or steric properties.
Promising avenues include the exploration of transition-metal-free synthetic strategies, which could offer milder reaction conditions and reduce metallic contamination in the final products. researchgate.net Furthermore, adapting methods used for other organotellurium compounds, such as those starting from organolithium or Grignard reagents, could provide alternative and potentially more functional-group-tolerant routes to diethenyltellurium precursors. wikipedia.org The development of synthetic pathways that allow for the asymmetric functionalization of the two vinyl groups would represent a significant step forward, opening the door to chiral tellurium-containing synthons.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Acetylene-based Routes | High atom economy, direct formation | Increasing yield and purity, reducing pressure/temperature requirements. iaea.org |
| Transition-Metal-Free | Milder conditions, reduced cost/toxicity | Broadening substrate scope, improving catalytic turnover. researchgate.net |
| Organometallic Precursors | Versatility, functional group introduction | Compatibility with diverse functionalities, control of stereochemistry. wikipedia.org |
Exploration of Unconventional Reactivity Patterns
The reactivity of diethenyltellurium remains a fertile ground for investigation. The carbon-tellurium bond and the vinyl groups are both sites for chemical transformation, and their interplay could lead to novel and unexpected reactivity. Future studies should systematically explore the reaction of the vinyl groups, such as their participation in cycloaddition reactions, polymerization, and hydroelementation processes. The influence of the tellurium atom on the regioselectivity and stereoselectivity of these reactions is a critical area for inquiry.
Furthermore, the tellurium center itself can exhibit unique reactivity. For instance, oxidative addition reactions could lead to hypervalent tellurium species with new structural and reactive properties. The cleavage of the C-Te bond under specific conditions could generate vinyltellurolate anions, powerful nucleophiles for organic synthesis. ingentaconnect.com A deeper understanding of these fundamental reaction pathways is essential for establishing diethenyltellurium as a versatile building block in synthetic chemistry.
Rational Design of Diethenyltellurium-Based Advanced Materials
The rational design of advanced materials incorporating diethenyltellurium as a monomer or precursor is a highly promising research trajectory. The presence of tellurium in a polymer backbone can impart unique and desirable properties, including enhanced redox sensitivity, high polarizability, and strong intermolecular interactions. researchgate.netacs.org These characteristics are highly sought after for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.org
Future research should focus on the controlled polymerization of diethenyltellurium and its functionalized analogues. By tuning the polymer structure, it may be possible to precisely control the material's optoelectronic properties, such as its HOMO-LUMO gap and charge carrier mobility. acs.org Another key area is the use of diethenyltellurium as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films of metal tellurides, which have applications in thermoelectrics and phase-change memory. rsc.orgsemanticscholar.org The design of tellurium-containing polymers for biomedical applications, leveraging their responsiveness to the redox conditions found in specific cellular microenvironments, also presents an exciting opportunity. acs.orgxuslab.com
| Material Class | Key Property from Tellurium | Potential Application |
| Conjugated Polymers | Red-shifted absorption, high polarizability. acs.org | Organic photovoltaics, OFETs. |
| Redox-Responsive Polymers | Sensitivity to oxidation/reduction. researchgate.net | Drug delivery systems, sensors. acs.org |
| Thermoelectric Materials | High Seebeck coefficient. rsc.org | Waste heat recovery, cooling. |
| Thin Films (via CVD) | Semiconductor properties. semanticscholar.org | Phase-change memory, electronics. |
Advanced Spectroscopic and In Situ Characterization Techniques
A comprehensive understanding of the structure, bonding, and reactive intermediates of diethenyltellurium necessitates the application of advanced spectroscopic techniques. While standard methods like ¹H and ¹³C NMR are routine, future work will increasingly rely on ¹²⁵Te NMR spectroscopy to directly probe the electronic environment of the tellurium nucleus. acs.org This technique is exceptionally sensitive to changes in coordination and oxidation state.
To capture transient species and elucidate reaction mechanisms, in situ characterization methods will be indispensable. The use of techniques such as stopped-flow spectroscopy, rapid-injection NMR, and temperature-controlled mass spectrometry can provide real-time data on reaction kinetics and intermediates. Furthermore, advanced methods like resonance Raman spectroscopy and X-ray absorption spectroscopy (XAS) could offer detailed insights into the vibrational modes and electronic structure of the C-Te bond, both in the ground state and during chemical transformations. ekb.eg
Synergistic Computational and Experimental Investigations
The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research on diethenyltellurium. xuslab.com Density Functional Theory (DFT) can be employed to predict molecular geometries, electronic structures (such as HOMO-LUMO energies), and spectroscopic properties (e.g., NMR chemical shifts), providing a framework for interpreting experimental data. acs.orgmdpi.com
Computational modeling can also be used to explore potential reaction pathways, calculate activation barriers, and predict the stability of intermediates, thereby guiding experimental design. researchgate.net This synergistic approach can rationalize observed reactivity and predict the properties of yet-unsynthesized functionalized analogues. For materials science applications, computational screening of different polymer structures derived from diethenyltellurium could identify promising candidates for specific optoelectronic or biomedical functions before committing to laborious synthetic efforts.
Integration with Other Chalcogen Chemistry for Comparative Studies
To fully appreciate the unique properties of diethenyltellurium, systematic comparative studies with its lighter chalcogen analogues—diethenylsulfide and diethenylselenide—are essential. Such studies can elucidate trends in reactivity, electronic properties, and material performance as one moves down Group 16 of the periodic table. For example, investigating the relative rates and mechanisms of chalcogen-chalcogen exchange reactions can highlight the unique dynamic covalent chemistry accessible with tellurium compounds. researchgate.net
In materials science, comparing the performance of polymers derived from diethenyltellurium with their sulfur and selenium counterparts can quantify the specific advantages conferred by the heavier chalcogen, such as the degree of absorption red-shifting or the enhancement in charge mobility. acs.org These comparative investigations provide fundamental insights into structure-property relationships across the chalcogen series and help to define the specific application areas where tellurium-containing compounds offer a distinct advantage.
Prospects for Sustainable and Eco-Friendly Methodologies
Future research in diethenyltellurium chemistry must be guided by the principles of green and sustainable chemistry. This involves minimizing the environmental impact of synthetic processes by reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.net A key goal is to develop catalytic, atom-economical synthetic routes that operate under milder conditions. semanticscholar.org
Q & A
Q. What are the established synthesis methods for diethenyl tellurium compounds, and what are their key experimental considerations?
Diethenyl tellurium compounds are typically synthesized via nucleophilic addition or solution-phase reactions. For example, nucleophilic addition of organometallic precursors to alkynes has been employed to form tellurium-carbon bonds . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., THF) are preferred to stabilize intermediates.
- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side reactions.
- Purification : Chromatography or recrystallization is critical due to tellurium’s propensity to form byproducts. Experimental protocols should include characterization via / NMR and X-ray diffraction to confirm structure .
Q. How should researchers handle diethenyl tellurium compounds safely in laboratory settings?
Tellurium compounds are toxic and require stringent safety protocols:
- Ventilation : Use fume hoods to avoid inhalation of volatile species (H332 hazard) .
- Personal protective equipment (PPE) : Gloves and lab coats are mandatory; eye protection is essential due to potential skin/eye irritation (H317) .
- Waste disposal : Collect residues in sealed containers for specialized hazardous waste processing .
Q. What spectroscopic and analytical techniques are essential for characterizing diethenyl tellurium compounds?
- NMR spectroscopy : NMR is critical for probing tellurium’s electronic environment, though its low sensitivity requires long acquisition times .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., isotope at ~33.8% abundance) .
- X-ray crystallography : Resolves bond lengths and angles, particularly for verifying tellurium’s hypervalent interactions .
Advanced Research Questions
Q. How can surface modification strategies enhance the stability and reactivity of diethenyl tellurium nanomaterials?
Advanced applications (e.g., phototherapy) require surface functionalization:
- Ligand exchange : Thiol-terminated polymers or peptides improve biocompatibility and prevent aggregation .
- Size control : Liquid-phase exfoliation or templated synthesis can yield nanoparticles (10–100 nm) with tunable optical properties . Challenges include balancing stability with reactivity; recent studies suggest PEGylation reduces cytotoxicity while maintaining photothermal efficiency .
Q. What mechanistic insights explain the oxidative replacement of tellurium in diethenyl tellurides during reactions with peracids?
Oxidation with meta-chloroperbenzoic acid (mCPBA) replaces tellurium with methoxy groups via:
Q. How should researchers address contradictions in reported catalytic activity of diethenyl tellurium complexes?
Discrepancies often arise from:
- Experimental variables : Solvent polarity and temperature significantly impact reaction kinetics. For example, DMSO may stabilize catalytically active species better than THF .
- Characterization gaps : Incomplete NMR/MS data can misrepresent purity. Cross-validate results with multiple techniques (e.g., EPR for radical intermediates) . Systematic replication studies under controlled conditions are critical to resolve conflicts .
Q. What strategies optimize the yield of diethenyl tellurium derivatives in multi-step syntheses?
- Intermediate trapping : Use stabilizing ligands (e.g., crown ethers) to protect reactive intermediates.
- Catalytic acceleration : Palladium or copper catalysts reduce side reactions in cross-coupling steps .
- In situ monitoring : ReactIR or UV-vis spectroscopy tracks reaction progress to identify bottlenecks .
Methodological Guidance
- Literature review : Prioritize primary sources from journals like Synthesis or Journal of Organometallic Chemistry; avoid unvetted platforms (e.g., benchchem.com ) .
- Data presentation : Use tables to compare synthetic yields (e.g., "Yield optimization under varying solvents") and figures to illustrate mechanistic pathways .
- Ethical compliance : Document safety protocols and toxicity assessments in compliance with institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
